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Compound of Interest

Compound Name: Hexenediol
CAS No.: 37234-87-0
Cat. No.: B14682719
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for hexenediol, a
molecule of interest in various chemical syntheses. Due to the limited availability of a complete
and unified public dataset for a single isomer, this document presents the available
experimental data for 5-hexene-1,2-diol and discusses the general spectroscopic features
applicable to hexenediol isomers.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for hexenediol
isomers. It is important to note that spectroscopic values can vary slightly based on the specific
isomer, stereochemistry, solvent, and instrumentation.

5-Hexene-1,2-diol
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Parameter

Value

Molecular Formula

CsH1202[1][2][3][4]

Molecular Weight

116.16 g/mol [1][2][3]

CAS Number

36842-44-1[1][2]

1.1.1. *H NMR (Proton Nuclear Magnetic Resonance) Data

A 'H NMR spectrum for 5-hexene-1,2-diol is available and provides key structural insights.[1]

e Solvent: CDClIz[1]

o Purity: 90%[1]

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.8 m 1H =CH
~5.0 m 2H =CH.
~3.7 m 1H CH(OH)
~3.4 m 2H CH2(OH)
~2.1 m 2H -CHz2-C=
~15 m 2H -CH2-CH(OH)-

1.1.2. 83C NMR, IR, and Mass Spectrometry Data

As of the latest search, detailed experimental 33C NMR, IR, and mass spectrometry data for 5-

hexene-1,2-diol are not readily available in the public domain. However, based on the known

structure, the following characteristic signals can be predicted.

Predicted 3C NMR Data for 5-Hexene-1,2-diol:
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Chemical Shift () ppm

Carbon Type

~138 =CH
~115 =CH-

~74 CH(OH)

~67 CH2(OH)

~34 -CH2-C=

~30 -CH2-CH(OH)-

Predicted IR Spectroscopy Data for 5-Hexene-1,2-diol:

Wavenumber (cm™1)

Vibrational Mode

Functional Group

3600-3200 (broad) O-H stretch Alcohol
3100-3000 =C-H stretch Alkene
2950-2850 C-H stretch Alkane
1640 C=C stretch Alkene
1200-1000 C-O stretch Alcohol

Predicted Mass Spectrometry Data for 5-Hexene-1,2-diol:

m/z Fragment

116 [M]* (Molecular lon)

99 [M - OH]*

08 [M - H20]*

85 [M - CH20H]*

73 [M - C3Hs]*
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Other Hexenediol Isomers

While complete spectroscopic datasets are not readily available, other isomers of hexenediol
are documented.

Molecular Weight (
Isomer Molecular Formula CAS Number
g/mol )

(E)-2-Hexene-1,6-diol CeH1202[5] 116.16[5] Not available

(3E)-3-Hexene-1,6-

o CesH1202[6][7] 116.16[6][7] 71655-17-9[6]
10

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of hexenediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of the hexenediol sample.

[e]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
D20, DMSO-de) in a clean, dry NMR tube.

[¢]

Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) if quantitative
analysis is required.

[e]

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

» Data Acquisition (*H and 3C NMR):

o

Insert the NMR tube into the spectrometer.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.
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o Acquire the *H NMR spectrum using a standard pulse sequence.
o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small drop of the liquid hexenediol sample directly onto the ATR crystal.

o If the sample is a solid, place a small amount of the solid onto the crystal and apply
pressure using the instrument's pressure arm to ensure good contact.

o Data Acquisition:
o Record a background spectrum of the empty, clean ATR crystal.
o Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm—1).

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Preparation (Electron lonization - El):

o Prepare a dilute solution of the hexenediol sample (approximately 1 mg/mL) in a volatile
organic solvent (e.g., methanol, acetonitrile).

o If using a direct insertion probe, apply a small amount of the sample to the probe tip.

o If using a gas chromatography-mass spectrometry (GC-MS) system, inject a small volume
(e.g., 1 pL) of the prepared solution into the GC inlet.
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o Data Acquisition:

(¢]

Introduce the sample into the ion source of the mass spectrometer.

[¢]

lonize the sample using a standard electron energy (typically 70 eV for El).

The resulting ions are accelerated and separated by the mass analyzer based on their

[¢]

mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

[e]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an
unknown compound, such as a hexenediol isomer, using the spectroscopic techniques
discussed.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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